REACTION_CXSMILES
|
[OH-].[K+].[CH2:3]([O:5][C:6]([C:8]1[N:9](C(=O)C)[C:10]2[C:15]([C:16]=1[NH2:17])=[CH:14][CH:13]=[C:12]([Cl:18])[CH:11]=2)=[O:7])[CH3:4]>O>[NH2:17][C:16]1[C:15]2[C:10](=[CH:11][C:12]([Cl:18])=[CH:13][CH:14]=2)[NH:9][C:8]=1[C:6]([O:5][CH2:3][CH3:4])=[O:7] |f:0.1|
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Name
|
|
Quantity
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100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
3-amino-1-(ethanoyl)-6-chloro-1H-indole-2-carboxylic acid ethyl ester
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Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N(C2=CC(=CC=C2C1N)Cl)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the reaction
|
Type
|
WAIT
|
Details
|
Age at 0° C. for 10 min.
|
Duration
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10 min
|
Type
|
CUSTOM
|
Details
|
collect the solid
|
Type
|
WASH
|
Details
|
wash it with water
|
Type
|
CUSTOM
|
Details
|
dry it at 40° C. under vacuum
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(NC2=CC(=CC=C12)Cl)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.42 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |